molecular formula C6H9N3OS2 B14486448 4-Amino-N,3-dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 64686-84-6

4-Amino-N,3-dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B14486448
CAS No.: 64686-84-6
M. Wt: 203.3 g/mol
InChI Key: YMMKKKQTBIDKSR-UHFFFAOYSA-N
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Description

4-Amino-N,3-dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,3-dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the reaction of appropriate thioamide and amine precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,3-dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4-Amino-N,3-dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N,3-dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

4-Amino-N,3-dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

64686-84-6

Molecular Formula

C6H9N3OS2

Molecular Weight

203.3 g/mol

IUPAC Name

4-amino-N,3-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C6H9N3OS2/c1-8-5(10)3-4(7)9(2)6(11)12-3/h7H2,1-2H3,(H,8,10)

InChI Key

YMMKKKQTBIDKSR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N(C(=S)S1)C)N

Origin of Product

United States

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